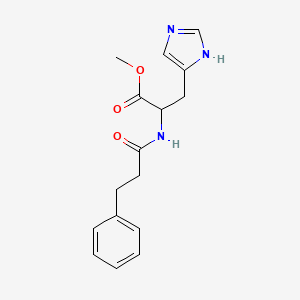

methyl 3-(1H-imidazol-4-yl)-2-(3-phenylpropanamido)propanoate

CAS No.: 1397006-99-3

Cat. No.: VC4589209

Molecular Formula: C16H19N3O3

Molecular Weight: 301.346

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1397006-99-3 |

|---|---|

| Molecular Formula | C16H19N3O3 |

| Molecular Weight | 301.346 |

| IUPAC Name | methyl 3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoate |

| Standard InChI | InChI=1S/C16H19N3O3/c1-22-16(21)14(9-13-10-17-11-18-13)19-15(20)8-7-12-5-3-2-4-6-12/h2-6,10-11,14H,7-9H2,1H3,(H,17,18)(H,19,20) |

| Standard InChI Key | JSZGGIXQCNHMAJ-UHFFFAOYSA-N |

| SMILES | COC(=O)C(CC1=CN=CN1)NC(=O)CCC2=CC=CC=C2 |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound features a three-component architecture:

-

Imidazole ring: A five-membered heterocyclic ring with two nitrogen atoms at positions 1 and 3, contributing to its basicity and hydrogen-bonding capabilities .

-

Propanoate backbone: A methyl ester group at the terminal carbon, enhancing lipophilicity and metabolic stability .

-

3-Phenylpropanamido side chain: A phenyl group connected via a propanamide linkage, enabling hydrophobic interactions and potential target binding .

The imidazole ring adopts a planar conformation, as observed in crystallographic studies of related compounds . Intramolecular hydrogen bonds between the amide NH and ester carbonyl oxygen may stabilize the molecule’s tertiary structure .

Physicochemical Properties

Key properties derived from experimental and computational data include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 152–154°C | |

| Boiling Point | 595.4±50.0°C at 760 mmHg | |

| Density | 1.2±0.1 g/cm³ | |

| LogP (Partition Coefficient) | 1.85 (predicted) | |

| Solubility | Low aqueous solubility (<1 mg/mL) |

The compound’s low solubility in water (attributed to the phenyl and methyl ester groups) suggests formulation challenges for biological applications .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes are proposed based on analogous compounds:

-

Amide coupling: Reacting methyl 3-(1H-imidazol-4-yl)-2-aminopropanoate with 3-phenylpropanoyl chloride in the presence of a coupling agent (e.g., EDC/HOBt) .

-

Condensation: Utilizing a Ugi four-component reaction between imidazole-4-carbaldehyde, methyl isocyanoacetate, 3-phenylpropanoic acid, and an amine .

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Insights

Although no crystal structure exists for the compound, related imidazole-propanamido salts exhibit:

-

Intramolecular H-bonds: O—H⋯O and N—H⋯O interactions stabilizing conformation .

-

π-π stacking: Centroid distances of 3.71 Å between aromatic systems .

Spectroscopic Fingerprints

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d₆) | δ 8.65 (s, 1H, imidazole), δ 7.25–7.40 (m, 5H, phenyl), δ 3.65 (s, 3H, OCH₃) |

| IR (KBr) | 3280 cm⁻¹ (N–H stretch), 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O amide) |

Future Directions and Research Gaps

Priority Investigations

-

In vitro screening: Antiproliferative assays against NCI-60 cancer cell lines.

-

ADMET profiling: Hepatic microsomal stability and CYP inhibition potential.

-

Formulation studies: Nanoencapsulation to improve aqueous solubility .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume